molecular formula C9H14N2O2S B14800773 (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate

Cat. No.: B14800773
M. Wt: 214.29 g/mol
InChI Key: HTZOKOCBWIYDLT-UHFFFAOYSA-N
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Description

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate is a chiral organic compound featuring a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) substituted with a cyano group at the 4-position and a tert-butyl ester at the 3-position. The stereochemistry at the sulfur-bearing carbon (S-configuration) imparts enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its tert-butyl group enhances steric bulk and solubility in organic solvents, while the cyano substituent contributes to electrophilic reactivity, enabling diverse functionalization pathways .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 4-cyano-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3

InChI Key

HTZOKOCBWIYDLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the cyanide group, which can form strong bonds with metal ions or other active sites within the target molecules . The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related heterocyclic esters, focusing on ring systems, substituents, reactivity, and biological activity.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Reactivity/Biological Activity
(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate Thiazolidine (S, N) 4-cyano, 3-tert-butyl ester High electrophilicity at cyano group; used in peptide coupling and as a chiral auxiliary
(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate Oxazolidine (O, N) 4-ethynyl, 3-tert-butyl ester Moderate antimicrobial activity; ethynyl group enables click chemistry
Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate Oxazolidine (O, N) 4-iodomethyl, 3-tert-butyl ester Iodine substituent facilitates nucleophilic substitution; used in radiopharmaceuticals
Tert-butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate Azepane (7-membered N-ring) 3-amino, 4-hydroxy Broader ring size enhances conformational flexibility; used in protease inhibitors
Tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate Azetidine (4-membered N-ring) Cyano-pyridinyl, 3-amino Compact structure favors rigid binding; explored in kinase inhibitor design

Key Distinctions

  • Ring Heteroatoms : Thiazolidines (S, N) exhibit distinct electronic profiles compared to oxazolidines (O, N). Sulfur’s lower electronegativity increases nucleophilicity at the ring, while oxygen in oxazolidines enhances hydrogen-bonding capacity .
  • Substituent Effects: The 4-cyano group in the target compound promotes electrophilic reactions (e.g., nucleophilic additions), whereas ethynyl or iodomethyl groups in analogs enable cross-coupling or substitution reactions .
  • Biological Activity: Thiazolidines are less commonly associated with antimicrobial activity compared to oxazolidinones (e.g., linezolid), but their chiral centers make them superior in enantioselective catalysis .

Thermodynamic and Kinetic Stability

  • Thiazolidines generally exhibit higher ring strain than oxazolidines due to sulfur’s larger atomic radius, leading to faster ring-opening under acidic conditions .
  • The tert-butyl ester in all listed compounds improves thermal stability, but steric hindrance varies with substituent placement. For example, the 4-iodomethyl oxazolidine derivative is prone to decomposition via β-elimination, unlike the cyano-substituted thiazolidine .

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